![molecular formula C5H3ClN4 B12965903 5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
5-chloro-1H-pyrazolo[3,4-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound with the molecular formula C5H3ClN4. It is part of the pyrazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with chloropyridazine . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production .
化学反応の分析
Types of Reactions
5-chloro-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridazines, which can be further functionalized for specific applications .
科学的研究の応用
5-chloro-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- 5-chloro-1H-pyrazolo[3,4-b]pyridine
- 5-chloro-1H-pyrazolo[4,3-c]pyridazine
- 5-chloro-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
5-chloro-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C5H3ClN4 |
|---|---|
分子量 |
154.56 g/mol |
IUPAC名 |
5-chloro-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10) |
InChIキー |
WTCMCRMQPFASDW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC2=NN=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


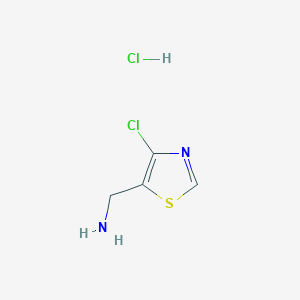
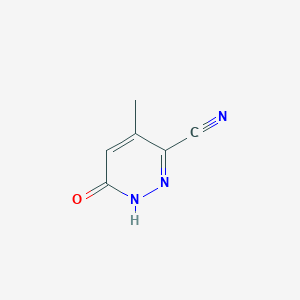

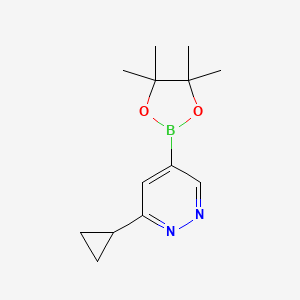
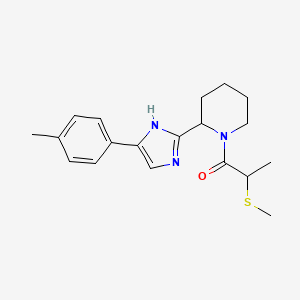
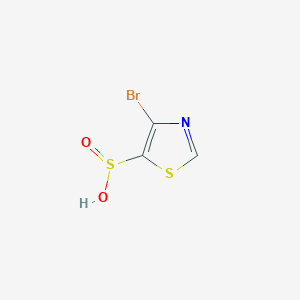
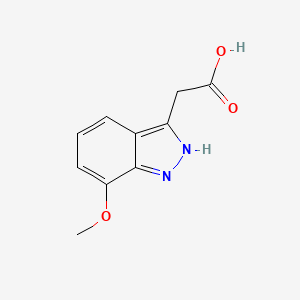
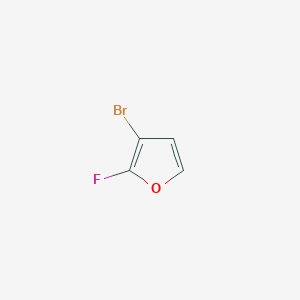
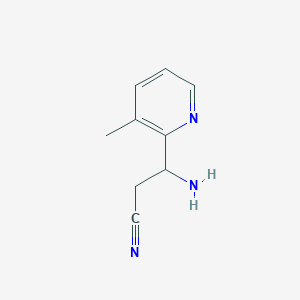

![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
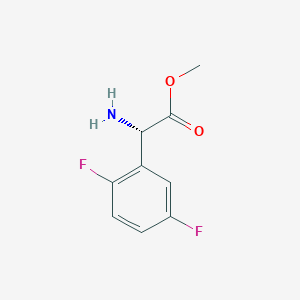
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
amine](/img/structure/B12965911.png)
